An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-amino-5-nitrobenzoate
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-amino-5-nitrobenzoate
Introduction: Unveiling a Key Pharmaceutical Intermediate
Methyl 2-amino-5-nitrobenzoate (CAS No: 3816-62-4) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, coupled with a reactive methyl ester, makes it a versatile building block for a variety of complex organic molecules.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of bioactive compounds, including anti-inflammatory and antimicrobial agents.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Methyl 2-amino-5-nitrobenzoate is fundamental for its application in research and development.
Core Physicochemical Data
The key physical and chemical properties of Methyl 2-amino-5-nitrobenzoate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | [3] |
| Molecular Weight | 196.16 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [1] |
| Melting Point | 167-169 °C | |
| Boiling Point | 377.9 °C (Predicted) | |
| CAS Number | 3816-62-4 | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. Quantitative data in common laboratory solvents is not readily available. | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Methyl 2-amino-5-nitrobenzoate. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-amino-5-nitrobenzoate is a prime example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The most common synthetic route involves the nitration of methyl anthranilate (methyl 2-aminobenzoate).
The Chemistry of Synthesis: Regioselectivity in Action
The nitration of methyl anthranilate with a mixture of concentrated nitric acid and sulfuric acid is a classic electrophilic aromatic substitution reaction.[7][8][9][10][11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8]
The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is controlled by the directing effects of the substituents already present on the benzene ring: the amino (-NH₂) group and the methyl ester (-COOCH₃) group.[12] The amino group is a powerful activating and ortho-, para-directing group, while the methyl ester is a deactivating and meta-directing group. In this case, the strong activating effect of the amino group dominates, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. Steric hindrance from the adjacent methyl ester group at the ortho position makes the para position (position 5) the favored site of nitration.
Caption: Key steps in the synthesis of Methyl 2-amino-5-nitrobenzoate.
Representative Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of Methyl 2-amino-5-nitrobenzoate, based on established methods for the nitration of aromatic compounds.[13]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add methyl anthranilate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of methyl anthranilate in sulfuric acid. Maintain the reaction temperature between 5-15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, Methyl 2-amino-5-nitrobenzoate, will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Reactivity and Applications in Drug Development
The synthetic utility of Methyl 2-amino-5-nitrobenzoate stems from the distinct reactivity of its three functional groups: the amino group, the nitro group, and the methyl ester. This trifecta of reactivity allows for a diverse range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
A Versatile Synthetic Intermediate
-
Amino Group (-NH₂): The primary amino group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of heterocyclic rings.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, providing another site for further functionalization. This transformation is a key step in the synthesis of many pharmaceutical compounds.
-
Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives.
Caption: Reactivity of Methyl 2-amino-5-nitrobenzoate's functional groups.
Application in the Synthesis of Niclosamide Analogs
A prominent example of the utility of this chemical scaffold is in the synthesis of analogs of the anthelmintic drug Niclosamide.[2] Niclosamide itself is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[14] However, by using Methyl 2-amino-5-nitrobenzoate as a starting material (after hydrolysis to 2-amino-5-nitrobenzoic acid), novel analogs with potentially improved therapeutic properties can be developed.[2]
Recent research has shown that Niclosamide and its analogs have potential applications as anticancer and antiviral agents, including activity against SARS-CoV-2.[14][15] The mechanism of action in cancer is believed to involve the inhibition of key signaling pathways such as STAT3.[14] The ability to readily synthesize a library of Niclosamide analogs from precursors like Methyl 2-amino-5-nitrobenzoate is crucial for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-5-nitrobenzoate.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[9]
Conclusion
Methyl 2-amino-5-nitrobenzoate is a synthetically versatile and commercially important chemical intermediate. Its unique combination of functional groups provides a rich platform for the synthesis of a wide range of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel therapeutic agents. The ability to serve as a precursor to compounds like Niclosamide analogs highlights its continued relevance in addressing current and future healthcare challenges.
References
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Clark, J. (2016). The nitration of benzene. Chemguide. Retrieved from [Link]
-
Capot Chemical. (2015). MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate. Retrieved from [Link]
-
SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chen, H., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. RSC Medicinal Chemistry, 13(8), 959-966. Retrieved from [Link]
-
Homework.Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of the Iranian Chemical Society, 16(11), 2445-2461. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
-
RSC Publishing. (2011). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]
-
Springer. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
PubChem. (n.d.). Niclosamide. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-AMINO-5-NITROBENZOATE(3816-62-4) 1H NMR [m.chemicalbook.com]
- 5. Methyl 5-aMino-2-nitro benzoate(35998-96-0) 1H NMR spectrum [chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. alevelh2chemistry.com [alevelh2chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]




